Thiophene, 3-ethyl-4-isopropyl
CAS No.: 147871-81-6
Cat. No.: VC21099574
Molecular Formula: C9H14S
Molecular Weight: 154.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 147871-81-6 |
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Molecular Formula | C9H14S |
Molecular Weight | 154.27 g/mol |
IUPAC Name | 3-ethyl-4-propan-2-ylthiophene |
Standard InChI | InChI=1S/C9H14S/c1-4-8-5-10-6-9(8)7(2)3/h5-7H,4H2,1-3H3 |
Standard InChI Key | NIAMEMJAWKNOMW-UHFFFAOYSA-N |
SMILES | CCC1=CSC=C1C(C)C |
Canonical SMILES | CCC1=CSC=C1C(C)C |
Introduction
Chemical Identity and Structural Properties
Basic Information
Thiophene, 3-ethyl-4-isopropyl is a derivative of thiophene with specific alkyl substituents. The compound is characterized by the following properties:
Parameter | Value |
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CAS Number | 147871-81-6 |
IUPAC Name | 3-ethyl-4-propan-2-ylthiophene |
Molecular Formula | C9H14S |
Molecular Weight | 154.27 g/mol |
Standard InChI | InChI=1S/C9H14S/c1-4-8-5-10-6-9(8)7(2)3/h5-7H,4H2,1-3H3 |
Standard InChIKey | NIAMEMJAWKNOMW-UHFFFAOYSA-N |
SMILES | CCC1=CSC=C1C(C)C |
Synonyms | Thiophene, 3-ethyl-4-(1-methylethyl)- (9CI) |
PubChem Compound ID | 6429964 |
The compound is primarily used for research purposes in organic synthesis and materials science applications, owing to its unique chemical properties and reactivity.
Structural Features
The molecular structure of Thiophene, 3-ethyl-4-isopropyl consists of:
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A thiophene core - a five-membered aromatic ring containing a sulfur atom
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An ethyl group (-CH2CH3) attached at the 3-position
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An isopropyl group (-CH(CH3)2) attached at the 4-position
This compound exhibits planarity due to resonance stabilization within the aromatic system, which contributes to its stability and influences its reactivity in chemical transformations. The adjacent positioning of the ethyl and isopropyl groups creates a unique steric environment that affects the compound's physical properties and chemical behavior.
Physical Properties
General Physical Characteristics
While comprehensive experimental data specifically for Thiophene, 3-ethyl-4-isopropyl is limited in available literature, its physical properties can be inferred from structural features and comparison with similar thiophene derivatives:
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Physical state: Likely a colorless to pale yellow liquid at room temperature
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Odor: Probably has a characteristic aromatic odor similar to other thiophene derivatives
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Solubility: Expected to be soluble in common organic solvents (ethanol, diethyl ether, toluene) but poorly soluble in water due to its hydrophobic nature
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Stability: Generally stable under normal conditions, but may be sensitive to strong oxidizing agents
Comparison with Related Compounds
Understanding the physical properties of Thiophene, 3-ethyl-4-isopropyl can be enhanced by comparing it with the related compound 3-ethylthiophene, for which more data is available:
The additional isopropyl group in Thiophene, 3-ethyl-4-isopropyl would likely increase intermolecular forces, resulting in higher boiling point and enthalpy of vaporization compared to 3-ethylthiophene.
Synthesis Methods
Synthetic Challenges
The synthesis of Thiophene, 3-ethyl-4-isopropyl presents several challenges that researchers must address:
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Regioselectivity
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Controlling the position of substitution on the thiophene ring
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Avoiding formation of isomeric mixtures
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Reaction conditions
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Optimizing temperature, solvent, and catalyst systems
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Minimizing side reactions and maximizing yield
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Purification
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Separating the desired product from potential isomers
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Achieving high purity for research applications
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These synthetic challenges highlight the need for carefully designed synthetic strategies when preparing Thiophene, 3-ethyl-4-isopropyl for research purposes.
Applications and Research Relevance
Materials Science Applications
Thiophene derivatives, including Thiophene, 3-ethyl-4-isopropyl, have significant potential in materials science due to their electronic properties and structural features. Potential applications include:
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Organic Electronics
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Development of organic semiconductors
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Components in organic field-effect transistors (OFETs)
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Building blocks for conductive polymers
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Optoelectronic Materials
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Precursors for materials with photovoltaic properties
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Components in organic light-emitting diodes (OLEDs)
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Development of materials with tunable optical properties
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Functional Materials
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Design of materials with specific electronic or optical properties
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Development of sensors based on thiophene chemistry
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Creation of materials with controlled conductivity
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Organic Synthesis Applications
In the realm of organic synthesis, Thiophene, 3-ethyl-4-isopropyl serves several important functions:
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Building Block
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Intermediate in the synthesis of more complex molecular structures
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Starting material for the preparation of specialized thiophene derivatives
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Component in the construction of extended π-conjugated systems
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Model Compound
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Study of regioselective functionalization strategies
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Investigation of sulfur-containing heterocycle reactivity
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Exploration of structure-property relationships in thiophene systems
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The unique substitution pattern of Thiophene, 3-ethyl-4-isopropyl provides researchers with opportunities to explore how specific structural features influence reactivity and properties in thiophene chemistry.
Comparative Analysis with Similar Compounds
Structural Comparison
The properties and reactivity of Thiophene, 3-ethyl-4-isopropyl can be better understood through comparison with structurally related thiophene derivatives:
Compound | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|
Thiophene, 3-ethyl-4-isopropyl | C9H14S | 154.27 g/mol | Ethyl at C-3, isopropyl at C-4 |
3-Ethylthiophene | C6H8S | 112.19 g/mol | Ethyl at C-3 only |
Thiophene (unsubstituted) | C4H4S | 84.14 g/mol | No alkyl substituents |
4-Isopropylthiophene | C7H10S | 126.22 g/mol | Isopropyl at C-4 only |
The presence of both ethyl and isopropyl substituents in Thiophene, 3-ethyl-4-isopropyl creates a unique electronic and steric environment that distinguishes it from simpler thiophene derivatives.
Electronic and Steric Effects
The specific substitution pattern in Thiophene, 3-ethyl-4-isopropyl influences its properties in several ways:
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Electronic Effects
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Alkyl groups function as electron-donating substituents
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Increased electron density in the thiophene ring
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Altered reactivity toward electrophilic and nucleophilic reagents
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Steric Effects
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Adjacent positioning of ethyl and isopropyl groups creates steric hindrance
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Potential influence on molecular conformation
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Impact on reaction pathways and selectivity
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These electronic and steric effects contribute to the unique chemical behavior of Thiophene, 3-ethyl-4-isopropyl and may be exploited in various applications and synthetic methodologies.
Future Research Directions
Synthetic Methodology Development
Future research on Thiophene, 3-ethyl-4-isopropyl may focus on:
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Development of more efficient synthetic routes
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Catalytic methods for regioselective functionalization
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One-pot procedures to streamline synthesis
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Green chemistry approaches to minimize environmental impact
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Exploration of novel transformations
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Functionalization of existing positions
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Ring modification reactions
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Cross-coupling methodologies
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Application Exploration
Potential areas for exploring the applications of Thiophene, 3-ethyl-4-isopropyl include:
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Materials Science
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Investigation of electronic properties in various device architectures
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Integration into conductive polymers and assessment of performance
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Evaluation of optical properties for photonic applications
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Catalysis
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Exploration as ligands in metal-catalyzed reactions
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Investigation of sulfur-metal interactions in catalytic systems
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Development of novel catalytic methodologies
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Structural Studies
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Detailed analysis of molecular conformation
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Investigation of intermolecular interactions
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Crystallographic studies to determine solid-state arrangement
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